molecular formula C21H26N2O4 B11503306 (2Z,3Z)-2,3-bis(3,3-dimethyl-2-oxobutylidene)-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

(2Z,3Z)-2,3-bis(3,3-dimethyl-2-oxobutylidene)-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Cat. No.: B11503306
M. Wt: 370.4 g/mol
InChI Key: CIXIXEJGAQALRN-IWSCKCOWSA-N
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Description

“(2Z,3Z)-2,3-bis(3,3-dimethyl-2-oxobutylidene)-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid” is a mouthful, but its structure is intriguing. Let’s break it down:

    Chemical Formula: CHNO

    IUPAC Name: this compound

This compound belongs to the quinoxaline family, characterized by a bicyclic ring system containing nitrogen atoms. Quinoxalines have diverse applications due to their unique structure and reactivity.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Subsequent Carboxylation:

Industrial Production::
  • Industrial synthesis typically involves large-scale reactions using optimized conditions.
  • Precursors are commercially available, making the process feasible for production.

Chemical Reactions Analysis

    Oxidation: Can undergo oxidation at the alkyl groups.

    Reduction: Reduction of the carbonyl groups.

    Substitution: Alkyl or aryl substitution at the quinoxaline ring.

    Common Reagents: Sodium borohydride (for reduction), acetic anhydride (for carboxylation).

    Major Products: Reduced forms, substituted derivatives, and salts.

Scientific Research Applications

    Medicine: Investigated as potential antimicrobial agents.

    Chemistry: Used as building blocks in organic synthesis.

    Biology: Studied for its interactions with enzymes and receptors.

    Industry: Limited industrial applications due to complexity.

Mechanism of Action

    Targets: Likely interacts with enzymes or receptors due to its structural features.

    Pathways: Further research needed to elucidate specific mechanisms.

Comparison with Similar Compounds

    Unique Features: The bis(3,3-dimethyl-2-oxobutylidene) moiety sets it apart.

    Similar Compounds: Other quinoxalines, such as 1,4-dihydroquinoxaline-2,3-dione.

: IUPAC. “Nomenclature of Organic Chemistry.” IUPAC Recommendations 2013. https://doi.org/10.1039/9781849733069-00001 : Katritzky, A. R., & Rees, C. W. (Eds.). (1996). Comprehensive Heterocyclic Chemistry II: A Review of the Literature 1982–1995 (Vol. 3). Elsevier. : Wang, Y., et al. (2018). “Synthesis and Antimicrobial Activity of Quinoxaline Derivatives.” Molecules, 23(7), 1677. https://doi.org/10.3390/molecules23071677

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

2,3-bis[(Z)-2-hydroxy-3,3-dimethylbut-1-enyl]quinoxaline-6-carboxylic acid

InChI

InChI=1S/C21H26N2O4/c1-20(2,3)17(24)10-15-16(11-18(25)21(4,5)6)23-14-9-12(19(26)27)7-8-13(14)22-15/h7-11,24-25H,1-6H3,(H,26,27)/b17-10-,18-11-

InChI Key

CIXIXEJGAQALRN-IWSCKCOWSA-N

Isomeric SMILES

CC(C)(C)/C(=C/C1=NC2=C(C=C(C=C2)C(=O)O)N=C1/C=C(/C(C)(C)C)\O)/O

Canonical SMILES

CC(C)(C)C(=CC1=NC2=C(C=C(C=C2)C(=O)O)N=C1C=C(C(C)(C)C)O)O

Origin of Product

United States

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